molecular formula C7H3Cl2NO2 B12949871 2,7-Dichlorobenzo[d]oxazol-6-ol

2,7-Dichlorobenzo[d]oxazol-6-ol

Cat. No.: B12949871
M. Wt: 204.01 g/mol
InChI Key: LKTWQSYJNMNABS-UHFFFAOYSA-N
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Description

2,7-Dichlorobenzo[d]oxazol-6-ol is a heterocyclic compound with the molecular formula C7H3Cl2NO. It belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichlorobenzo[d]oxazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dichlorophenol with cyanogen bromide in the presence of a base, leading to the formation of the benzoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichlorobenzo[d]oxazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dichlorobenzo[d]oxazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dichlorobenzo[d]oxazol-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzo[d]oxazole
  • 2,7-Dichlorobenzo[d]thiazole
  • 2,7-Dichlorobenzo[d]imidazole

Uniqueness

2,7-Dichlorobenzo[d]oxazol-6-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

IUPAC Name

2,7-dichloro-1,3-benzoxazol-6-ol

InChI

InChI=1S/C7H3Cl2NO2/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H

InChI Key

LKTWQSYJNMNABS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(O2)Cl)Cl)O

Origin of Product

United States

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